1-Methylpyrazolo[3,4-b]pyridine
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Overview
Description
1-Methylpyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C7H7N3. It is a member of the pyrazolopyridine family, which consists of fused pyrazole and pyridine rings.
Preparation Methods
The synthesis of 1-Methylpyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriately substituted pyridines and pyrazoles. For instance, the reaction of 3-methyl-1-phenyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Another method involves the annelation of a pyrazole ring onto a suitably substituted pyridine . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to proceed efficiently.
Chemical Reactions Analysis
1-Methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Addition: Nucleophiles can add to the carbon atoms of the pyrazole ring, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole and pyridine rings.
Scientific Research Applications
1-Methylpyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent.
Material Science: Due to its unique electronic properties, this compound is explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-Methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-Methylpyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as pyrazolo[1,5-a]pyrimidines. While both classes of compounds share a fused ring structure, they differ in their electronic properties and reactivity. Pyrazolo[1,5-a]pyrimidines, for example, are known for their fluorescence properties and are used in optical applications . In contrast, this compound is primarily studied for its biological activity and potential therapeutic applications.
Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescence properties and applications in material science.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with distinct chemical properties and applications.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPZEGGNCFEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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